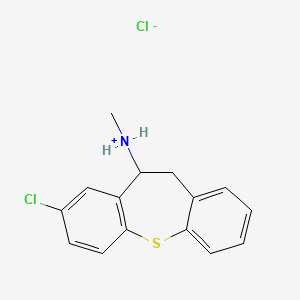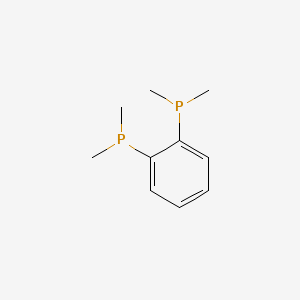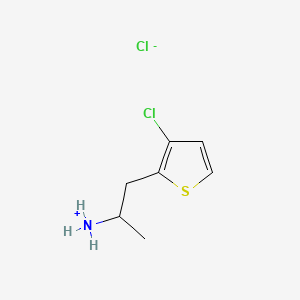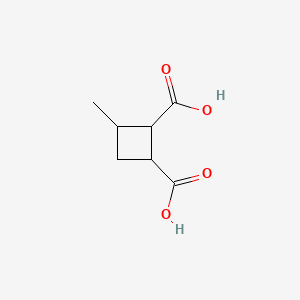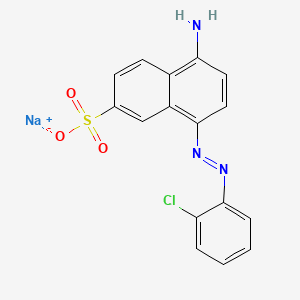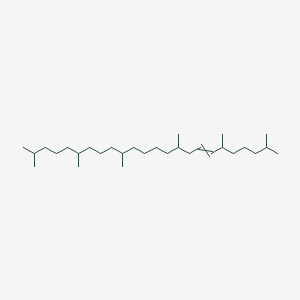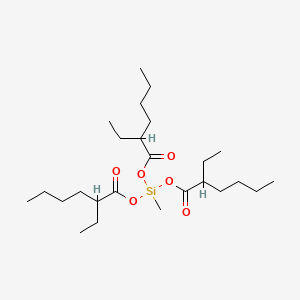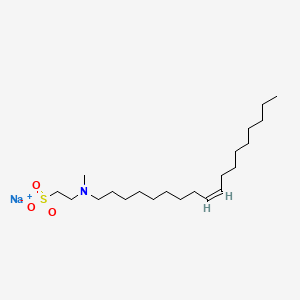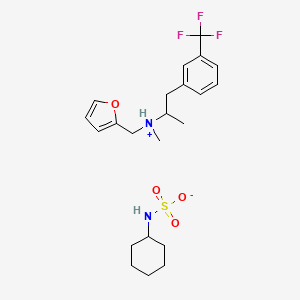
Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenethyl group, and a cyclohexanesulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenethylamine backbone, and the attachment of the cyclohexanesulfamate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenethylamine backbone play crucial roles in its biological activity, influencing binding affinity and specificity. The cyclohexanesulfamate moiety may also contribute to its overall effect by modulating solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Furfurylamine derivatives
- Trifluoromethyl-substituted phenethylamines
- Cyclohexanesulfamate-containing compounds
Uniqueness
Furfurylamine, N-methyl-N-(alpha-methyl-m-(trifluoromethyl)phenethyl)-, cyclohexanesulfamate (±)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5843-58-3 |
|---|---|
Molecular Formula |
C22H31F3N2O4S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-cyclohexylsulfamate;furan-2-ylmethyl-methyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]azanium |
InChI |
InChI=1S/C16H18F3NO.C6H13NO3S/c1-12(20(2)11-15-7-4-8-21-15)9-13-5-3-6-14(10-13)16(17,18)19;8-11(9,10)7-6-4-2-1-3-5-6/h3-8,10,12H,9,11H2,1-2H3;6-7H,1-5H2,(H,8,9,10) |
InChI Key |
PWABCUPBJMUTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)[NH+](C)CC2=CC=CO2.C1CCC(CC1)NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


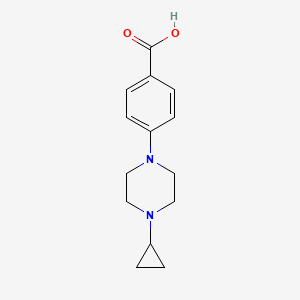
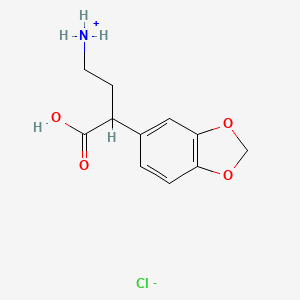
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
